N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazides and is characterized by the presence of bromine atoms and methoxy groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 4-bromonaphthylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is unique due to its specific combination of bromine atoms and methoxy groups, which contribute to its distinct reactivity and potential applications. Its structural features make it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C20H16Br2N2O2 |
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Molecular Weight |
476.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-bromonaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C20H16Br2N2O2/c1-26-19-9-7-15(21)10-14(19)12-23-24-20(25)11-13-6-8-18(22)17-5-3-2-4-16(13)17/h2-10,12H,11H2,1H3,(H,24,25)/b23-12+ |
InChI Key |
DMJBQFJLAHMJMF-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
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